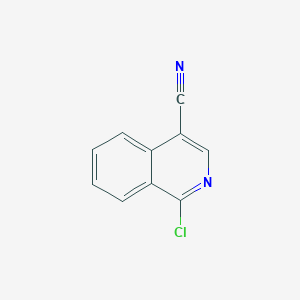

1-Chloroisoquinoline-4-carbonitrile

Beschreibung

Significance of Nitrogen Heterocycles in Synthetic Chemistry and Medicinal Applications

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry. wisdomlib.org These are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. Their prevalence is notable, with estimates suggesting that 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain nitrogen heterocycles. msesupplies.comrsc.org This makes them one of the most significant structural motifs in drug design.

The importance of these compounds stems from their diverse structural and functional properties, which allow them to mimic natural metabolites and products. This mimicry enables them to interact with biological targets, leading to a wide array of therapeutic applications. Nitrogen heterocycles form the structural backbone of numerous natural products, including vitamins, antibiotics, and hormones. rsc.orgijnrd.org In addition to pharmaceuticals, their applications extend to agrochemicals, dyes, polymers, and corrosion inhibitors. The versatility and broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, have made nitrogen heterocycles a subject of continuous and intensive research. ijnrd.org

Overview of Isoquinoline (B145761) Core Structure and its Chemical Properties

Isoquinoline is a heterocyclic aromatic organic compound, structurally defined as an isomer of quinoline (B57606). atamanchemicals.comwikipedia.org Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. atamanchemicals.comamerigoscientific.com This fusion results in a bicyclic system where the nitrogen atom is located at position 2.

At room temperature, pure isoquinoline is a colorless to pale yellow hygroscopic liquid or solid with a melting point around 26-28 °C and a boiling point of 242 °C. wikipedia.orgamerigoscientific.com It possesses a distinct, pungent odor. atamanchemicals.comamerigoscientific.com While it is only sparingly soluble in water, it dissolves readily in many common organic solvents like ethanol (B145695) and ether. atamanchemicals.comnih.gov

The chemical properties of isoquinoline are dictated by its aromatic nature and the presence of the nitrogen atom. The lone pair of electrons on the nitrogen atom confers basic properties, allowing it to accept a proton. amerigoscientific.com However, its basicity is weaker than that of pyridine due to the electron-withdrawing effect of the fused benzene ring. amerigoscientific.com The isoquinoline ring system is found in many naturally occurring alkaloids, such as papaverine (B1678415) and morphine, where the biosynthetic pathway often starts from the amino acid tyrosine. atamanchemicals.comnumberanalytics.com

Rationalization for Focusing on 1-Chloroisoquinoline-4-carbonitrile

The focus on this compound stems from the unique chemical reactivity imparted by its specific substituents. The molecule features an isoquinoline core with a chlorine atom at the 1-position and a nitrile (cyano) group at the 4-position. cymitquimica.com

This particular arrangement of functional groups makes it a valuable compound in synthetic organic chemistry. The chlorine atom at the 1-position can serve as a leaving group, facilitating various nucleophilic substitution reactions. Simultaneously, the electron-withdrawing nature of the cyano group at the 4-position enhances the electrophilic character of the molecule. cymitquimica.comcymitquimica.com This dual functionality makes this compound a versatile intermediate or building block for the synthesis of more complex, substituted isoquinoline derivatives. cymitquimica.com Its potential application in medicinal chemistry, particularly in the creation of novel compounds for drug discovery, is a significant driver for its research interest. cymitquimica.comcymitquimica.com

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 53491-80-8 | nih.gov |

| Molecular Formula | C₁₀H₅ClN₂ | nih.gov |

| Molecular Weight | 188.61 g/mol | nih.gov |

| Physical Form | Solid | cymitquimica.comsigmaaldrich.com |

| InChI Key | FMQOMPVZLLUVOD-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CC=C2C(=C1)C(=CN=C2Cl)C#N | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloroisoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQOMPVZLLUVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520144 | |

| Record name | 1-Chloroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53491-80-8 | |

| Record name | 1-Chloroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 1 Chloroisoquinoline 4 Carbonitrile

Established Synthetic Pathways to 1-Chloroisoquinoline-4-carbonitrile

Classical Methods for Isoquinoline (B145761) Synthesis

Several classical named reactions provide foundational routes to the isoquinoline core, which can be subsequently functionalized. These include:

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine that has been acylated, typically using a strong acid catalyst like phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline. pharmaguideline.com Dehydrogenation of this intermediate can then lead to the aromatic isoquinoline ring. pharmaguideline.com

Pictet-Spengler Reaction: In this reaction, a β-arylethylamine reacts with an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization to produce a 1,2,3,4-tetrahydroisoquinoline (B50084). pharmaguideline.com The presence of electron-donating groups on the phenyl ring can facilitate this ring closure under mild conditions. pharmaguideline.com

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal.

While these methods are fundamental to isoquinoline synthesis, their application to produce this compound would necessitate the use of appropriately substituted precursors and subsequent functional group manipulations.

Specific Routes to this compound Precursors

A more direct approach involves the synthesis of precursors already containing the key functional groups or atoms that can be readily converted to them. One documented method is the treatment of isoquinoline with sulphuryl chloride and potassium cyanide. This reaction can lead to the formation of 4-chloro-1-cyanoisoquinoline, among other products, depending on the reaction conditions and the ratio of reagents used. rsc.org The mechanism is proposed to involve successive electrophilic and nucleophilic attacks on the isoquinoline ring, followed by elimination to restore the aromatic system. rsc.org

Another route involves the synthesis of 1-chloroisoquinoline-4-carboxylic acid, which can serve as a precursor. This can be achieved, for example, through the reaction of 4-bromo-1-chloroisoquinoline (B1267708) with carbon dioxide. chemicalbook.com The resulting carboxylic acid could then potentially be converted to the corresponding nitrile.

Furthermore, the synthesis of 1-amino-4-chloroisoquinoline from 1,4-dichloroisoquinoline (B101551) via a 1-phenoxy-4-chloro intermediate has been reported. researchgate.net This highlights the possibility of introducing the C-4 substituent onto a pre-chlorinated isoquinoline ring.

Tandem Reactions for Isoquinoline Ring Formation involving Nitriles

Modern synthetic strategies often employ tandem or multi-component reactions to construct complex molecules in a single pot, offering increased efficiency. For isoquinoline synthesis, several tandem reactions involving nitriles have been developed. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines. organic-chemistry.org This three-component [3+2+1] cyclization proceeds through an N-atom transfer. organic-chemistry.org

Another approach involves the trapping of metalated o-tolualdehyde tert-butylimines with nitriles, providing a direct route to 3-substituted isoquinolines. harvard.edu The versatility of this method allows for further diversification, potentially at the C-1 and C-4 positions. harvard.edu

Palladium-Catalyzed Approaches to Isoquinolines

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. Several palladium-catalyzed methods for isoquinoline synthesis have been reported. One such strategy involves the coupling of a tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.org

Microwave-assisted palladium-catalyzed sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) can also produce a variety of substituted isoquinolines. organic-chemistry.org More recently, a palladium-catalyzed approach has been developed for the aminocarbonylation of isoquinolines. nih.gov Additionally, the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide can furnish a protected 1,5-dicarbonyl moiety, which can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. rsc.org This method is particularly useful for accessing electron-deficient isoquinoline skeletons. rsc.org

Functionalization and Derivatization of this compound

The presence of the chloro and cyano groups on the isoquinoline ring system of this compound makes it a versatile platform for further chemical modifications, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions at the C-1 Position

The chlorine atom at the C-1 position of this compound is susceptible to nucleophilic aromatic substitution (SNA_r). This type of reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group, such as a halide, by a nucleophile. nih.govdalalinstitute.com The reactivity of the aryl halide in SNA_r reactions is significantly enhanced by the presence of strongly electron-withdrawing groups, such as the cyano group at the C-4 position in the target molecule, which can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org

The generally accepted mechanism for this transformation involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. libretexts.org In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

A variety of nucleophiles can be employed in this reaction, leading to a diverse array of C-1 substituted isoquinoline-4-carbonitriles. The choice of nucleophile is critical in determining the final product and its properties.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C-1 Position of this compound

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or secondary amines | 1-Amino-isoquinoline-4-carbonitriles |

| Alcohols | Sodium alkoxides | 1-Alkoxy-isoquinoline-4-carbonitriles |

| Thiols | Sodium thiolates | 1-Thio-isoquinoline-4-carbonitriles |

| Azides | Sodium azide | 1-Azido-isoquinoline-4-carbonitriles |

The regioselectivity of nucleophilic attack is a key consideration in the chemistry of substituted quinazolines and isoquinolines. For instance, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C-4 position. nih.gov This highlights the importance of the electronic environment of the heterocyclic ring in directing the course of the reaction. For this compound, the C-1 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the cyano group at the C-4 position.

Reactions Involving the Carbonitrile Group

The carbonitrile group of this compound is a versatile functional handle that can be readily converted into other key chemical entities, such as carboxylic acids and primary amines, opening up avenues for further derivatization.

Acid or base-catalyzed hydrolysis of the nitrile provides a straightforward route to the corresponding carboxylic acid. Typically, this transformation is achieved by heating the nitrile with a strong acid, such as hydrochloric acid, or a base like sodium hydroxide. chemicalbook.comyoutube.com Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. cymitquimica.com

Table 1: General Conditions for Nitrile Hydrolysis

| Reagents | Conditions | Product |

| HCl (aq) | Reflux | 1-Chloroisoquinoline-4-carboxylic acid |

| NaOH (aq) | Reflux | Sodium 1-chloroisoquinoline-4-carboxylate |

Conversely, the reduction of the carbonitrile group offers a pathway to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed for this transformation, converting the nitrile to a 1-chloro-4-(aminomethyl)isoquinoline. This reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.

Modifications on the Isoquinoline Ring System

The chlorine atom at the 1-position of the isoquinoline ring is a prime site for nucleophilic aromatic substitution (SNA_r) reactions. This reactivity allows for the introduction of a wide range of substituents, thereby modifying the electronic and steric properties of the molecule. The electrophilic character of the C1 position, enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the distal carbonitrile group, facilitates attack by various nucleophiles. wikipedia.org

Cross-Coupling Reactions (e.g., Suzuki Coupling for Ligand Synthesis)

The chloro substituent in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org This reaction enables the formation of a new carbon-carbon bond by coupling the isoquinoline core with a variety of organoboron reagents, such as boronic acids or their esters. nih.gov The Suzuki coupling is a powerful tool for the synthesis of biaryl compounds and other complex molecules with applications in ligand design and materials science. libretexts.org

The general catalytic cycle for the Suzuki coupling involves the oxidative addition of the chloro-isoquinoline to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org A base is required to activate the organoboron reagent for the transmetalation step. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, SPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF/Water |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids |

Formation of Fused Heterocyclic Systems from this compound Scaffolds

The strategic positioning of reactive sites in this compound makes it an ideal precursor for the construction of fused polycyclic heterocyclic systems. These complex ring systems are often found in biologically active natural products and pharmaceutical agents. By carefully designing reaction sequences that involve both the chlorine atom and the carbonitrile group, or derivatives thereof, a variety of fused rings can be appended to the isoquinoline framework.

For instance, the reaction of derivatives of this compound with hydrazine (B178648) can lead to the formation of pyrazolo[4,3-c]isoquinoline systems. These reactions often proceed through initial nucleophilic displacement of the chlorine followed by an intramolecular cyclization involving the nitrile or a derivative.

Chemical Reactivity and Mechanistic Investigations of 1 Chloroisoquinoline 4 Carbonitrile

Influence of Chlorine and Cyano Substituents on Reactivity

The presence of a chlorine atom at the 1-position and a cyano group at the 4-position imparts unique reactivity to the isoquinoline (B145761) core. cymitquimica.com The interplay of their electronic effects dictates the molecule's susceptibility to both electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Reaction Modulation

The chlorine atom and the cyano group are both electron-withdrawing, which deactivates the isoquinoline ring towards electrophilic substitution. Conversely, this electron deficiency enhances the electrophilic character of the carbon atoms in the ring, particularly at positions where these substituents are attached, making the molecule more susceptible to nucleophilic attack. cymitquimica.comcymitquimica.com The chlorine atom at the 1-position is a good leaving group, facilitating nucleophilic substitution reactions at this site.

The reactivity of halogenated compounds like 1-chloroisoquinoline-4-carbonitrile can be influenced by the nature of the halogen, with the C-Cl bond's strength and polarity playing a crucial role in substitution reactions. eurochlor.org

Electron-Withdrawing Effects of the Cyano Group

The cyano group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. cymitquimica.comfiveable.me This strong electron-withdrawing effect significantly reduces the electron density of the isoquinoline ring system. This reduction in electron density, or deactivation, makes the ring less reactive towards electrophilic aromatic substitution.

However, this deactivation enhances the electrophilicity of the ring carbons, making them more prone to attack by nucleophiles. The cyano group can stabilize a negative charge that develops on an adjacent carbon atom, which can influence the acidity of nearby protons. fiveable.me In the context of isoquinoline derivatives, an electron-withdrawing group at the 4-position has been shown to be crucial for certain reactions, such as Diels-Alder reactions. nih.gov

Reaction Mechanisms

The unique electronic landscape of this compound allows it to participate in a variety of reaction mechanisms, most notably nucleophilic substitution and cyclization reactions.

Role in Nucleophilic Substitution Reactions

The electron-deficient nature of the isoquinoline ring, amplified by the chloro and cyano substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C-1 position is readily displaced by a wide range of nucleophiles.

Studies on related chloroquinolines and chloroquinazolines have demonstrated that the position of the chloro substituent significantly influences reactivity. For instance, in 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the 4-position. nih.gov While 2-chloroquinoline (B121035) shows higher reactivity towards methoxide (B1231860) ions, 4-chloroquinoline (B167314) exhibits a greater tendency for acid-catalyzed reactions with amines. researchgate.net In 1-chloroisoquinoline, the chlorine atom has been successfully displaced in Mn-catalyzed and Pd-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com

The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Participation in Cyclization Reactions

This compound can serve as a building block in the synthesis of more complex heterocyclic systems through cyclization reactions. The cyano group, in particular, can be a key participant in these transformations. For example, cycloaddition reactions involving the cyano group have been utilized to construct fused pyrrole (B145914) ring systems. nih.gov In some cases, the cyano group can be eliminated during the reaction sequence to yield a more stable aromatic product. nih.gov

The reactivity of the chlorine at the 1-position also allows for the construction of fused ring systems. For instance, intramolecular nucleophilic substitution, where a nucleophilic center within the same molecule displaces the chlorine, can lead to the formation of tricyclic or tetracyclic structures.

Theoretical Studies and DFT Calculations on Reaction Pathways

While specific theoretical studies and Density Functional Theory (DFT) calculations for this compound are not extensively reported in the provided search results, computational methods are widely used to understand the reactivity of related heterocyclic compounds. DFT calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the regioselectivity of reactions.

For instance, theoretical studies on the cross-coupling reactions of quinoline (B57606) N-oxides with boronic esters have investigated the kinetic and thermodynamic aspects of the reaction in both gas and solvent phases. researchgate.net Similar computational approaches could be applied to this compound to elucidate the mechanistic details of its reactions, such as predicting the most likely sites for nucleophilic attack and rationalizing the observed product distributions in substitution and cyclization reactions. These calculations would involve modeling the electronic structure of the molecule and mapping the potential energy surface for various reaction pathways.

Understanding Protonation and Addition Mechanisms in Related Systems

The reactivity of this compound is intrinsically linked to the electronic properties of the isoquinoline ring system, which is a weak base with a pKa of 5.14. youtube.com The nitrogen atom in the isoquinoline nucleus is the primary site for protonation. The propensity of this to occur can be quantified by its proton affinity, which is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. nih.gov For the parent isoquinoline molecule, the calculated proton affinity is approximately 953.4 kJ/mol. This value is influenced by the nature and position of substituents on the ring.

The presence of the chlorine atom at the 1-position and the electron-withdrawing cyano group at the 4-position significantly modulates the electron density throughout the isoquinoline ring. cymitquimica.comcymitquimica.com The cyano group, in particular, enhances the electrophilic character of the molecule, making the carbon atoms of the heterocyclic ring more susceptible to nucleophilic attack. cymitquimica.com

In related systems, such as chloroquinolines, the mechanism of nucleophilic substitution has been a subject of study. These reactions can proceed through different pathways, including a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2) mechanism. nih.gov The operative mechanism is dependent on factors such as the solvent, the nature of the nucleophile, and the substitution pattern of the quinoline ring.

For isoquinoline derivatives, nucleophilic attack is generally favored at the C1 position. youtube.com This is particularly true when a good leaving group, such as a chlorine atom, is present at this position. youtube.com The reaction proceeds via the addition of a nucleophile to the C1 carbon, followed by the elimination of the chloride ion to restore the aromaticity of the heterocyclic ring.

While specific kinetic and mechanistic studies on this compound are not extensively documented in publicly available literature, the general principles of nucleophilic aromatic substitution on related heterocyclic systems provide a framework for understanding its reactivity. The electron-withdrawing nature of the cyano group at C4 would be expected to further activate the C1 position towards nucleophilic attack, likely proceeding through a bimolecular mechanism.

Below are tables summarizing key properties and reactivity trends for isoquinoline and related compounds, which help in understanding the probable behavior of this compound.

Table 1: Physicochemical Properties of Isoquinoline

| Property | Value | Reference |

| pKa | 5.14 | youtube.com |

| Proton Affinity (calculated) | 953.4 kJ/mol |

Table 2: General Reactivity of Substituted Isoquinolines

| Position of Substituent | Influence on Reactivity | General Outcome |

| 1-Chloro | Good leaving group, activates the position for nucleophilic attack. | Nucleophilic substitution |

| 4-Cyano | Electron-withdrawing, enhances the electrophilicity of the ring system. | Increased susceptibility to nucleophilic attack |

Applications in Advanced Materials Science

Integration of 1-Chloroisoquinoline-4-carbonitrile Units in Functional Materials

The integration of the this compound moiety into functional materials is primarily achieved through its use as a versatile building block in organic synthesis. The chlorine atom at the 1-position is a key functional group that facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the attachment of various aryl or other organic fragments. This adaptability is crucial for constructing complex molecules with tailored electronic and photophysical properties.

While direct polymerization of this compound is not a commonly cited application, its derivatives are instrumental in creating functional polymers. For instance, by first converting the chloro- group to a more reactive functional group, the isoquinoline (B145761) unit can be incorporated as a pendant group or as part of the main chain of a polymer. Such polymers can exhibit interesting properties, including thermal stability, charge transport capabilities, and luminescence, making them suitable for applications in organic electronics.

The cyano group (-CN) also plays a significant role in modifying the electronic properties of materials. Its electron-withdrawing nature can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting material. This modulation is critical in designing materials for organic semiconductors, where precise control over the bandgap is necessary. Furthermore, the cyano group can participate in cycloaddition reactions, offering another pathway for the creation of complex heterocyclic structures within a material.

In the context of metal-organic frameworks (MOFs), while direct incorporation of this compound as a linker is not extensively documented, the potential exists. The cyano group could coordinate with metal centers, or the isoquinoline nitrogen could act as a coordination site. More commonly, derivatives of isoquinoline, including those bearing carboxylic acid groups synthesized from precursors like this compound, can serve as the organic linkers in MOFs. These materials are of interest for applications in gas storage, separation, and catalysis.

Role in Organic Light-Emitting Diodes (OLEDs)

One of the most significant applications of this compound in materials science is as a key intermediate for the synthesis of highly efficient emitters for organic light-emitting diodes (OLEDs), particularly in the near-infrared (NIR) region. nih.govpolyu.edu.hkpolyu.edu.hk

The journey from this compound to a functional OLED emitter typically involves a multi-step synthesis. A crucial step is the palladium-catalyzed Suzuki cross-coupling reaction between this compound and a phenylboronic acid derivative. This reaction replaces the chlorine atom with a phenyl group, yielding 1-phenylisoquinoline-4-carbonitrile (piq-CN). nih.govpolyu.edu.hkpolyu.edu.hk

This piq-CN ligand is then used to synthesize cyclometalated iridium(III) complexes. nih.govpolyu.edu.hkpolyu.edu.hk In a typical procedure, the piq-CN ligand reacts with an iridium source, such as iridium(III) chloride hydrate, to form a chloro-bridged dimer. This dimer is then reacted with an ancillary ligand, often a picolinate (B1231196) or other chelating ligand, to yield the final monomeric iridium(III) complex. researchgate.net These complexes are phosphorescent, meaning they can harvest both singlet and triplet excitons generated in the OLED, leading to high internal quantum efficiencies. optica.org

The optoelectronic properties of the resulting iridium(III) complexes can be systematically tuned by introducing various substituents onto the 1-phenylisoquinoline-4-carbonitrile ligand. nih.govpolyu.edu.hkpolyu.edu.hk This fine-tuning is essential for achieving emission at desired wavelengths and for optimizing the efficiency and stability of the OLED device.

Research has shown that the introduction of either electron-donating or electron-withdrawing groups onto the piq-CN ligand can significantly impact the emission wavelength and quantum efficiency of the iridium(III) complex. For example, functionalizing the 1-phenylisoquinoline-4-carbonitrile ligand with groups such as cyano (-CN), tert-butyl (-C(CH₃)₃), or dimethylamino (-N(CH₃)₂) leads to a class of deep-red to NIR iridium(III) emitters. nih.govpolyu.edu.hkpolyu.edu.hk

The electronic nature of these substituents alters the HOMO and LUMO energy levels of the complex. Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower the LUMO level. This modulation of the energy gap directly influences the color of the emitted light. Computational studies, such as density functional theory (DFT), are often employed to predict and understand how these structural modifications affect the electronic structure and excited state properties of the complexes. nih.gov

A significant challenge in the field of OLEDs is achieving high efficiency in the near-infrared (NIR) region, as the energy gap law predicts that the rate of non-radiative decay increases as the emission energy decreases. However, iridium(III) complexes derived from this compound have shown great promise in overcoming this limitation. nih.govpolyu.edu.hkpolyu.edu.hk

By carefully designing the 1-phenylisoquinoline-4-carbonitrile based ligands, it is possible to enhance the radiative decay rate and suppress non-radiative pathways. For instance, OLEDs fabricated using iridium(III) complexes with tert-butyl and dimethyl functionalized piq-CN ligands have demonstrated maximum external quantum efficiencies (EQEs) of 7.1% and 7.2% with emission peaks at 695 nm and 714 nm, respectively. nih.govpolyu.edu.hkpolyu.edu.hk These values are among the highest reported for NIR OLEDs, highlighting the effectiveness of this molecular design strategy. The use of such substituted piq-CN derivatives as cyclometalated ligands offers a viable approach to boost the performance of NIR-emitting iridium(III) materials. nih.govpolyu.edu.hkpolyu.edu.hk

Interactive Table: Performance of OLEDs with Iridium(III) Complexes based on 1-Phenylisoquinoline-4-carbonitrile Derivatives. nih.govpolyu.edu.hkpolyu.edu.hk

| Iridium(III) Complex | Functional Group on piq-CN | Emission Peak (nm) | Maximum EQE (%) |

| Bu-CNIr | tert-butyl | 695 | 7.1 |

| DM-CNIr | dimethyl | 714 | 7.2 |

Other Potential Material Applications

Beyond its established role in OLEDs, the chemical reactivity of this compound suggests its potential for use in a broader range of advanced materials.

The isoquinoline scaffold is known to exhibit interesting photophysical properties, including fluorescence. mdpi.com By derivatizing this compound, it is possible to synthesize novel fluorophores. The combination of the extended π-system of the isoquinoline ring with the electronic influence of the cyano group and other substituents introduced via the chloro position could lead to materials with tunable emission colors and high quantum yields, which are desirable for applications in fluorescent sensors, bio-imaging, and solid-state lighting.

The presence of both a chloro and a cyano group on the aromatic ring makes this compound an interesting candidate for the synthesis of materials with non-linear optical (NLO) properties. nih.govepo.org NLO materials are crucial for applications in optical communications, data storage, and optical computing. The design of NLO chromophores often involves creating molecules with a high degree of π-electron delocalization and significant charge asymmetry, which can be achieved by functionalizing the isoquinoline core with strong electron-donating and electron-accepting groups.

Furthermore, the isoquinoline moiety is a structural component in some thermochromic and photochromic materials. While specific examples involving this compound are not prevalent, the fundamental structure is amenable to the design of molecules that can undergo reversible color changes in response to temperature or light. This could be achieved by incorporating the isoquinoline unit into larger, sterically hindered systems or by creating derivatives that can undergo reversible ring-opening or isomerization reactions.

Medicinal Chemistry and Biological Activity Research

1-Chloroisoquinoline-4-carbonitrile as a Pharmacological Scaffold

The isoquinoline (B145761) framework is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets and forms the basis for a wide array of pharmacologically active compounds. nih.govrsc.org These structures are integral to many natural alkaloids and synthetic compounds that exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. nih.govrsc.org

This compound, characterized by its bicyclic aromatic isoquinoline system with a chlorine atom at the 1-position and a cyano group at the 4-position, is a valuable building block in drug discovery. cymitquimica.comnih.gov The presence of the reactive chlorine atom allows for various substitution reactions, enabling the synthesis of a diverse library of derivatives. cymitquimica.com The cyano group can also be chemically modified, further enhancing its utility as a versatile scaffold for developing new therapeutic agents. cymitquimica.comcymitquimica.com Its potential to interact with biological targets makes it a compound of significant interest in the design and synthesis of more complex pharmaceutical molecules. cymitquimica.comcymitquimica.com

Antimicrobial Properties of Isoquinoline Derivatives

Isoquinoline derivatives are well-documented for their significant antimicrobial properties, demonstrating both antibacterial and antifungal activities. researchgate.netmdpi.comeurekaselect.com The emergence of multidrug-resistant pathogens has spurred research into novel antimicrobial agents, with isoquinoline alkaloids being an attractive target for discovery. benthamdirect.comresearchgate.net

Research has shown that various natural and synthetic isoquinoline compounds are effective against a range of microbial strains. nih.gov For example, alkaloids isolated from plants like Chelidonium majus have demonstrated potent antimicrobial effects. researchgate.netmdpi.com Studies have evaluated differently functionalized tetrahydroisoquinolines (THIQs), which have shown broad-range bactericidal activity. nih.gov The antimicrobial efficacy is often linked to the specific functional groups attached to the isoquinoline core. nih.govmdpi.com For instance, the presence of halogenated phenyl and phenethyl carbamates on the isoquinoline structure has been shown to result in remarkable bactericidal activity. nih.gov Similarly, certain chlorinated ester derivatives exhibit significant antifungal properties. nih.gov

The table below summarizes the antimicrobial activity of selected isoquinoline alkaloids.

| Alkaloid | Target Microorganism | Activity (MIC) | Source |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 µg/mL | mdpi.com |

| Sanguinarine | Staphylococcus aureus | 1.9 µg/mL | mdpi.com |

| Allocryptopine | Staphylococcus aureus | 125 µg/mL | mdpi.com |

| Chelidonine | Candida albicans | 62.5 mg/L | mdpi.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Anticancer Activities and Cytotoxicity Studies

The quinoline (B57606) and isoquinoline scaffolds are foundational in the development of anticancer agents. mdpi.commdpi.com Derivatives of these heterocyclic systems have been widely investigated for their ability to inhibit the growth of various cancer cell lines. mdpi.commdpi.com

Derivatives based on the isoquinoline and related aporphine (B1220529) alkaloid structures have been evaluated for cytotoxicity against human colon cancer cell lines, including HCT-116 and Caco-2. nih.gov Certain synthetic aporphine derivatives showed potent cytotoxic activity against HCT-116 cells, with IC₅₀ values comparable to the established chemotherapeutic agent, etoposide. nih.gov Similarly, studies on other heterocyclic compounds have demonstrated significant cytotoxic effects against the HCT-116 cell line. nih.govresearchgate.net For instance, a methanolic extract of Origanum vulgare showed dose-dependent inhibition of HCT-116 cell proliferation. nih.gov Furthermore, pyrimidine-5-carbonitrile derivatives have shown potent anticancer activities against HCT-116 cells. researchgate.net The human hepatoma cell line, HepG-2, has also been a target for evaluating the cytotoxicity of novel compounds, including isoquinoline-related structures. researchgate.netresearcher.life

The cytotoxic effects of isoquinoline-related scaffolds have been explored across a diverse panel of human cancer cell lines.

MCF-7 (Breast Adenocarcinoma): This cell line is frequently used to test the antiproliferative effects of new chemical entities. nih.gov Certain organotin compounds and pyrimidine (B1678525) derivatives have demonstrated strong cytotoxicity against MCF-7 cells, inducing apoptosis. researchgate.netnih.gov

A-549 (Lung Carcinoma): Quinoline derivatives have shown inhibitory effects against the A549 lung cancer cell line in a dose-dependent manner. mdpi.com

PC-3 (Prostate Cancer): The cytotoxicity of novel compounds is also assessed against prostate cancer cell lines like PC-3. nih.gov

HuCCA-1 (Cholangiocarcinoma): Synthetic lignan (B3055560) derivatives related to (±)-kusunokinin have exhibited cytotoxic activity against cholangiocarcinoma cells, a cancer of the bile duct. nih.gov

The table below presents the cytotoxic activity of various compounds against different cancer cell lines.

| Compound/Extract | Cell Line | Activity (IC₅₀) | Source |

| Aporphine Derivative (Nantenine) | HCT-116 | ~23-38 µM | nih.gov |

| Compound C1 (Benzyltin) | MCF-7 | 2.5±0.50 µg/mL (48h) | nih.gov |

| Origanum vulgare Extract | HCT-116 | <250 µg/mL (72h) | nih.gov |

| (±)-Bursehenin | KKU-M213 (CCA) | 3.70 ± 0.79 µM | nih.gov |

| Compound 91b1 (Quinoline Derivative) | A549 | 4.67±0.44 µM | mdpi.com |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

A key strategy in modern cancer drug discovery is the development of inhibitors that target specific enzymes crucial for tumor growth and survival, such as protein kinases. The proviral integration site for moloney murine leukemia virus 1 (Pim-1) is a serine/threonine kinase that is overexpressed in many types of cancer. nih.gov Pim-1 promotes cell proliferation, survival, and resistance to drugs, making it a valuable therapeutic target. nih.gov

Inhibitors of Pim-1 kinase have been shown to exert anti-cancer activity. nih.govnih.gov For example, a Pim-1 inhibitor was found to suppress the expression of HER2 (human epidermal growth factor receptor 2) in breast cancer cells, leading to reduced cell growth and overcoming resistance to other targeted therapies like lapatinib. nih.gov Other studies have shown that Pim-1 inhibitors can alleviate acute hepatitis by suppressing inflammatory responses, indicating their role in modulating cellular signaling pathways. nih.gov The isoquinoline scaffold is a common core structure for many kinase inhibitors, suggesting that derivatives of this compound could be developed as potent and selective Pim-1 inhibitors.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. rsc.org For isoquinoline and quinoline derivatives, SAR studies have helped to identify key structural features required for their antimicrobial and anticancer effects. benthamdirect.comnih.gov

For instance, in a series of 4-aminoquinolines, it was found that electron-withdrawing groups at the 7-position significantly influenced the compound's pKa and its antiplasmodial activity. nih.gov The activity was directly proportional to the compound's ability to inhibit β-hematin formation, a critical process for the malaria parasite. nih.gov In the context of antimicrobial activity, the presence of a quaternary nitrogen atom and a methylenedioxy group at specific positions (C-2 and C-3) on the isoquinoline ring has been shown to be important for enhancing the activity of certain alkaloids. eurekaselect.combenthamdirect.comresearchgate.net These studies are crucial for the rational design of new, more potent derivatives of scaffolds like this compound by guiding chemists on which parts of the molecule to modify to enhance therapeutic effects.

Potential for Interaction with Biological Targets

This compound is a heterocyclic compound recognized for its potential applications in the field of medicinal chemistry. acs.orgcymitquimica.com Its chemical structure, featuring an isoquinoline core with a chlorine atom at the 1-position and a nitrile group at the 4-position, makes it a valuable intermediate in the synthesis of more complex organic molecules. acs.orgcymitquimica.com The isoquinoline scaffold itself is a key structural component in many biologically active compounds. The presence of the electron-withdrawing cyano group and the reactive chlorine atom contributes to its unique chemical properties and its capacity to interact with various biological targets. acs.orgcymitquimica.comnih.govcymitquimica.com While specific biological targets for this compound are not extensively documented in publicly available research, its utility in the development of pharmaceuticals stems from the established potential of the isoquinoline ring system to bind to diverse biological macromolecules. acs.orgcymitquimica.comnih.govcymitquimica.com

Investigation of Related Isoquinoline Compounds for Therapeutic Applications

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for a wide range of therapeutic applications. These investigations provide a broader context for the potential biological activities of compounds like this compound.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in metabolizing xenobiotics. wikipedia.orgyoutube.com It is also implicated in immune responses. nih.gov Certain isoquinoline derivatives have been identified as modulators of AhR activity. For instance, the compound STO-609, chemically known as 7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid, has been shown to act as an AhR ligand. nih.gov Research has demonstrated that STO-609 can physically interact with the ligand-binding domain of AhR, leading to its translocation to the nucleus and the subsequent induction of AhR target genes like CYP1A1. nih.gov This finding indicates that the isoquinoline framework can be a basis for developing molecules that modulate the AhR pathway.

The delta-opioid receptor (DOPr) is a target for the development of new analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. nih.gov The development of selective DOPr ligands has led to the investigation of complex isoquinoline-containing structures. Specifically, quinolinomorphinan derivatives have emerged as potent and selective DOPr agonists. nih.govelsevierpure.com A notable example is KNT-127, which was developed from the parent compound (±)TAN-67. nih.govelsevierpure.com KNT-127 exhibits high selectivity for the DOPr and demonstrates potent agonist activity. nih.govelsevierpure.com This line of research highlights the utility of the isoquinoline scaffold in designing ligands for specific G-protein coupled receptors.

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497). nih.govwikipedia.org Inhibitors of PNMT are of interest for studying the roles of epinephrine in various physiological processes. nih.gov Research has identified 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives as effective inhibitors of PNMT. nih.govnih.govacs.org For example, 1,2,3,4-tetrahydroisoquinoline-7-sulfonamides have been synthesized and evaluated for their ability to inhibit PNMT in vitro. nih.gov Further studies have explored bis[tetrahydroisoquinoline]s as PNMT inhibitors. acs.org The two most potent inhibitors from a series of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides were the 7-p-bromo- and -chlorosulfonanilides. nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing roles in both normal physiological processes and diseases like cancer. nih.govnih.govresearchgate.net Several classes of isoquinoline derivatives have been investigated as MMP inhibitors. One such class is the 2-arylsulfonyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates and -hydroxamates, which were designed as nonpeptidic inhibitors of human neutrophil collagenase (MMP-8). nih.gov Additionally, an isoquinoline alkaloid, 1-[[3,5-bis(phenylmethoxy)phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline, isolated from Allium ascalonicum, has been identified as a potential inhibitor of MMP2, MMP9, and MMP14. nih.gov Other studies have focused on 8-hydroxyquinoline (B1678124) derivatives as scaffolds for MMP inhibitors. researchgate.netescholarship.org

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are targets for drugs treating a variety of conditions, including glaucoma and epilepsy. acs.orgnih.govtandfonline.comtandfonline.com The sulfonamide group is a key feature for many CA inhibitors, and various isoquinoline-based sulfonamides have been shown to be potent inhibitors of different CA isoforms. acs.orgnih.govtandfonline.com For example, 3,4-dihydroisoquinoline-2(1H)-sulfonamides have been identified as potent inhibitors of human CA isoforms, with some derivatives showing selectivity for the tumor-associated hCA IX and hCA XIV over the ubiquitous hCA I and hCA II. acs.orgnih.gov Similarly, quinoline-based benzenesulfonamides have been developed as selective inhibitors of the cancer-related isoform hCA IX. nih.gov

Research on this compound as a Bradykinin-1 Antagonist Precursor Remains Undisclosed

Despite a comprehensive review of scientific literature and chemical databases, there is currently no publicly available research detailing the use of this compound as a direct precursor or intermediate in the development of bradykinin (B550075) B1 receptor antagonists. While the isoquinoline scaffold is a recognized privileged structure in medicinal chemistry, appearing in various pharmacologically active compounds, its specific derivative, this compound, has not been explicitly linked to the synthesis of bradykinin-1 (B1) antagonists in published studies.

The bradykinin B1 receptor, a G-protein coupled receptor, is typically upregulated during inflammation and tissue injury, making it an attractive target for the development of new analgesic and anti-inflammatory drugs. Research into small molecule B1 receptor antagonists is an active area of investigation, with various chemical scaffolds being explored to find potent and selective drug candidates.

However, searches for the synthesis, structure-activity relationships (SAR), and biological evaluation of compounds derived from this compound for B1 antagonism have not yielded specific results. The available information on this compound primarily pertains to its chemical properties, commercial availability, and its application in the synthesis of other classes of compounds, such as those targeting the urate transporter 1 (URAT1) for the treatment of gout.

While the field of medicinal chemistry is vast and proprietary research within pharmaceutical companies is not always publicly disclosed, the absence of this specific compound in the context of bradykinin B1 antagonist research in scientific journals and patent literature suggests that this particular avenue of investigation may not have been pursued, or at least, the findings have not been made public.

Therefore, a detailed article on the medicinal chemistry and biological activity of this compound derivatives as bradykinin-1 antagonists, as per the requested outline, cannot be generated at this time due to the lack of available scientific data.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization (e.g., NMR, HPLC, LC-MS)

The definitive identification and purity assessment of 1-Chloroisoquinoline-4-carbonitrile rely on a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for elucidating the precise molecular structure of the compound. nih.gov ¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms on the isoquinoline (B145761) ring, while ¹³C NMR would identify the carbon skeleton. Advanced 2D NMR techniques like HSQC and HMBC can establish direct and long-range correlations between protons and carbons, confirming the connectivity and substitution pattern, specifically the positions of the chloro and cyano groups. mdpi.com The acquisition of NMR spectra typically involves dissolving the purified solid compound in a deuterated solvent. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for determining the purity of a sample of this compound. By passing the compound through a column under high pressure, it can be separated from any impurities or starting materials. The retention time from the HPLC analysis is a characteristic property under specific conditions (e.g., column type, mobile phase, flow rate) and is used in quality control. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. researchgate.netnih.gov As the compound elutes from the LC column, it is introduced into the mass spectrometer, which provides information on its molecular weight. The monoisotopic mass of this compound is calculated to be 188.014126 g/mol . nih.govepa.gov LC-MS is invaluable for identifying the compound in complex mixtures, such as during reaction monitoring or metabolite identification, and confirming its molecular formula. nih.gov Commercial suppliers often provide documentation confirming the identity of this compound using methods such as NMR, HPLC, and LC-MS. chemicalbook.combldpharm.com

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the properties and behavior of this compound at a molecular level, guiding experimental design and interpretation. mdpi.com

DFT Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to elucidate the mechanisms of its chemical reactions. For instance, in a nucleophilic aromatic substitution reaction where the chlorine atom is replaced, DFT can model the transition state structures, calculate activation energy barriers, and determine the reaction pathway's thermodynamics. This helps researchers understand the compound's reactivity, predict the feasibility of different synthetic transformations, and optimize reaction conditions without extensive empirical experimentation.

Prediction of Electronic Properties (e.g., HOMO, LUMO)

The electronic properties of a molecule are key to its reactivity. Computational tools can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. For this compound, these calculations would help predict its behavior in reactions, such as its susceptibility to nucleophilic or electrophilic attack, and its potential role in charge-transfer interactions.

Drug Likeness and ADME Predictions

Before committing to expensive and time-consuming laboratory synthesis and biological testing, computational tools are used to predict a molecule's potential as a drug candidate. This involves assessing its "drug-likeness" and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

Drug Likeness: This is often evaluated using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These parameters for this compound can be computationally generated to provide a preliminary assessment of its suitability as an oral drug candidate.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 188.61 g/mol | PubChem nih.gov |

| XLogP3 | 2.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 188.0141259 Da | PubChem nih.gov |

| Polar Surface Area | 36.7 Ų | PubChem nih.gov |

This table is interactive. Click on the headers to sort.

In Vitro and In Vivo Biological Assay Methodologies

To investigate the biological activity of this compound, a variety of standardized in vitro and in vivo assays are utilized.

Cell Line-Based Cytotoxicity Assays

A fundamental step in assessing the biological effect of a new compound is to determine its cytotoxicity, or its ability to kill cells. This is typically performed in vitro using cultured human cell lines.

The general methodology involves seeding cells, such as cancer cell lines (e.g., HeLa, A549) or normal cell lines, into multi-well plates. The cells are then exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Following incubation, cell viability is measured using one of several established assay methods:

Membrane Integrity Assays: These assays use dyes that can only enter cells when the cell membrane has been compromised, a hallmark of cell death. nih.gov For example, a fluorescent dye like CellTox™ Green binds to DNA in dead cells, and the resulting fluorescence can be measured to quantify cytotoxicity. nih.gov

Metabolic Activity Assays: Assays like the MTT or MTS assay measure the metabolic activity of the cell population, which is proportional to the number of viable cells. A decrease in metabolic activity in treated cells compared to untreated controls indicates a cytotoxic effect.

ATP Measurement Assays: The amount of ATP is a strong indicator of a metabolically active, viable cell. Assays like CellTiter-Glo® measure ATP levels via a luciferase reaction, where the luminescence signal is proportional to the number of living cells. nih.gov

The results from these assays are used to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth or kill 50% of the cells in the population. This value is a critical benchmark for comparing the potency of different compounds.

Receptor Binding Assays

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. These assays typically involve incubating a radiolabeled or fluorescently tagged ligand with a preparation of the receptor (e.g., cell membranes or purified protein) and then measuring the amount of bound ligand. Competition binding assays, a common format, utilize a constant concentration of a labeled ligand and varying concentrations of an unlabeled test compound, such as this compound, to determine the test compound's inhibitory constant (Ki), a measure of its binding affinity.

A thorough search of scientific literature did not yield any studies that have performed receptor binding assays to determine the binding affinity of this compound for any specific receptor, including the Aryl Hydrocarbon Receptor (AhR). While related compounds are known AhR ligands, direct binding data for this compound is not publicly available. nih.govescholarship.orgresearchgate.net

Radiosynthesis and Radioligand Studies

Radiosynthesis involves the incorporation of a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into a molecule to create a radioligand. wuxiapptec.comeurofins.com This labeled compound can then be used in a variety of studies, including receptor binding assays, autoradiography to visualize receptor distribution in tissues, and in vivo pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of the compound.

There are no published reports detailing the radiosynthesis of this compound. Consequently, no radioligand studies using a labeled form of this compound have been conducted to investigate its binding characteristics or biodistribution. General methods for the synthesis of radiolabeled compounds are well-established, often involving the use of radiolabeled precursors in the final steps of a synthetic route to maximize yield and specific activity. google.com

Gene Expression Analysis (e.g., qRT-PCR for CYP1A1, IL-17A mRNA)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes by quantifying the amount of messenger RNA (mRNA). In toxicological and pharmacological research, this method is often employed to assess how a compound alters cellular pathways. For instance, many aromatic hydrocarbons are ligands for the Aryl Hydrocarbon Receptor (AhR), and their binding to this receptor can lead to the transcriptional activation of target genes, most notably Cytochrome P450 1A1 (CYP1A1). nih.govnih.govnih.gov Similarly, the expression of inflammatory cytokines like Interleukin-17A (IL-17A) can be measured to assess a compound's immunomodulatory effects. researchgate.netnih.govaimspress.com

Despite the established link between AhR activation and CYP1A1 induction, no studies were found that specifically investigated the effect of this compound on the mRNA expression of CYP1A1 or IL-17A. Therefore, there is no available data to populate a table on the gene expression effects of this compound.

In Situ Skin Explant Culture Models

In situ skin explant culture models utilize samples of human or animal skin maintained in a laboratory setting to study the effects of topically applied substances. nih.gov These models provide a more complex and physiologically relevant system than cell cultures, as they retain the three-dimensional structure and cellular diversity of the skin, including the epidermis, dermis, and resident immune cells. nih.gov They are valuable for assessing skin irritation, penetration, and the local inflammatory or metabolic responses to compounds.

A comprehensive review of the literature found no studies that have utilized in situ skin explant culture models to evaluate the effects of this compound. Research in this area would be necessary to understand its potential dermatological effects and percutaneous absorption.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes to Isoquinoline-4-carbonitrile (B1205459) Scaffolds

The isoquinoline (B145761) core is a privileged structure in numerous natural products and synthetic compounds with a wide spectrum of biological activities. nih.govmdpi.com The development of efficient and innovative synthetic routes to access isoquinoline-4-carbonitrile and its derivatives is paramount for advancing drug discovery programs.

Current research focuses on moving beyond traditional, often harsh, synthetic methods. One promising avenue is the exploration of novel biosynthetic pathways. For instance, researchers have identified a new biosynthetic route for an isoquinolinequinone alkaloid, mansouramycin D, in Streptomyces albus Del14, which utilizes tryptophan instead of the more common precursor, tyrosine. nih.gov Such discoveries open the door to biocatalytic approaches for producing complex isoquinoline scaffolds.

Future efforts will likely concentrate on:

Developing stereoselective syntheses: Controlling the three-dimensional arrangement of atoms is crucial for biological activity.

Exploring novel catalytic systems: The use of transition metal catalysts, such as palladium and copper, continues to be a fruitful area for forging new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

Utilizing flow chemistry: This technology offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

Exploration of New Chemical Transformations and Reactivity Patterns

The chemical reactivity of 1-chloroisoquinoline-4-carbonitrile is largely dictated by the chlorine atom at the 1-position and the cyano group at the 4-position. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. cymitquimica.commdpi.com This allows for the introduction of a wide variety of functional groups at this position, enabling the synthesis of diverse libraries of compounds for biological screening.

The cyano group, being electrophilic, can also participate in a range of chemical transformations. cymitquimica.com It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings.

Future research in this area will likely focus on:

Unveiling novel nucleophilic substitution reactions: Investigating the reactivity of this compound with a broader range of nucleophiles under various reaction conditions.

Exploring the chemistry of the cyano group: Developing new methods to transform the cyano group into other valuable functional moieties.

Investigating metal-catalyzed cross-coupling reactions: Expanding the scope of Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to create more complex and diverse molecular structures. sigmaaldrich.com

Rational Design of Derivatives for Enhanced Biological Activity

The rational design of new derivatives of this compound with improved biological activity is a key focus of current and future research. This approach relies on understanding the structure-activity relationships (SAR) of existing compounds and using this knowledge to design new molecules with enhanced potency and selectivity.

Computational methods, such as molecular docking, play a crucial role in this process. By simulating the binding of a ligand to its target protein, researchers can predict which modifications are likely to improve binding affinity and, consequently, biological activity. nih.gov For example, molecular docking studies have been used to guide the design of quinoline (B57606) derivatives as inhibitors of the PI3K enzyme, a key target in cancer therapy. nih.gov

Key strategies for rational drug design include:

Bioisosteric replacement: Replacing a functional group with another that has similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic properties.

Scaffold hopping: Replacing the core isoquinoline scaffold with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Fragment-based drug discovery: Identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound.

Preclinical Development of Lead Compounds from this compound

Once a lead compound with promising biological activity has been identified, it must undergo rigorous preclinical development to assess its safety and efficacy before it can be considered for human clinical trials. This process involves a series of in vitro and in vivo studies.

In vitro studies are conducted in a laboratory setting and are designed to:

Determine the compound's mechanism of action.

Assess its potency and selectivity against its intended target.

Evaluate its metabolic stability and potential for drug-drug interactions.

In vivo studies are conducted in animal models of the disease and are designed to:

Evaluate the compound's efficacy in a living organism.

Determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Assess its safety and toxicity.

The data gathered during preclinical development is crucial for determining whether a lead compound has the potential to become a safe and effective drug.

Therapeutic Potential in Inflammatory Diseases and Cancer

The isoquinoline and quinoline scaffolds are found in a wide variety of compounds with demonstrated therapeutic potential, particularly in the areas of oncology and immunology. nih.govmdpi.com

Cancer: Many quinoline and isoquinoline derivatives have shown potent anticancer activity. nih.gov They can exert their effects through various mechanisms, including:

Inhibition of protein kinases: Many kinases are overactive in cancer cells, and inhibiting them can block tumor growth and survival. nih.gov

Inhibition of DNA replication and repair: Some compounds can interfere with the processes that cancer cells use to replicate their DNA and repair DNA damage, leading to cell death. nih.gov

Induction of apoptosis: Apoptosis is a form of programmed cell death that is often dysregulated in cancer. Some compounds can trigger apoptosis in cancer cells, leading to their elimination. nih.gov

Q & A

Basic: What are the established synthetic routes for 1-Chloroisoquinoline-4-carbonitrile, and how do reaction conditions influence yield?

This compound can be synthesized via multi-step organic reactions starting from isoquinoline derivatives. A key method involves halogenation and cyanation steps. For example, 1,4-dichloroisoquinoline can undergo selective substitution to introduce the nitrile group at the 4-position using reagents like CuCN or NaCN under controlled conditions . Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst choice (e.g., Pd for cross-coupling) critically affect yield and purity. Lower temperatures (<100°C) may reduce side reactions but prolong reaction times, while polar solvents enhance nucleophilic substitution efficiency .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., –CN stretch at ~2200 cm⁻¹ and C–Cl stretch at ~750 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., deshielded protons near Cl and CN groups).

- Mass Spectrometry : LCMS or HRMS confirms molecular weight (exact mass: 188.0141 g/mol) and fragmentation patterns .

- X-ray Crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and packing motifs .

Advanced: How can researchers optimize the synthesis of this compound to minimize byproducts like dehalogenated intermediates?

Byproduct formation often stems from reductive dehalogenation or over-cyanation. Optimization strategies include:

- Catalyst Screening : Use Pd/Cu systems to enhance selectivity for cyanation over reduction .

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidative side reactions.

- Real-Time Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust stoichiometry dynamically .

- Post-Reaction Quenching : Rapid cooling and acidic workups can stabilize the nitrile group .

Advanced: How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates electron density maps, identifying reactive sites. For example:

- The C-1 chlorine atom exhibits higher electrophilicity (localized LUMO) compared to C-4, making it prone to nucleophilic attack.

- Solvent effects (e.g., dielectric constant of DMF) can be modeled to predict transition-state energetics .

- Benchmark against experimental kinetic data (e.g., rate constants for Cl substitution with amines) validates computational models .

Advanced: How should researchers address contradictions in reported biological activities of 1-Chloroisoquinoline derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:

- Purity Variability : Impurities (e.g., residual solvents) can skew assays. Validate purity via HPLC (>98%) .

- Assay Conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Standardize protocols using CLSI guidelines.

- Structural Analogues : Compare with ethyl 1-chloroisoquinoline-4-carboxylate, where ester groups modulate bioavailability .

Basic: What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Storage : Keep in airtight containers away from moisture and incompatible materials (e.g., strong oxidizers) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: What strategies resolve crystallographic disorder in this compound structures?

Disorder in crystal lattices (e.g., Cl/CN orientation) is addressed via:

- Multi-Conformer Refinement : SHELXL’s PART instruction models alternative positions .

- Low-Temperature Data : Collect data at 100 K to reduce thermal motion.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···N contacts) influencing packing .

Advanced: How does the electronic nature of this compound influence its utility in cross-coupling reactions?

The electron-withdrawing –CN group at C-4 stabilizes transition metals (e.g., Pd) during Suzuki-Miyaura couplings. Key considerations:

- Substituent Effects : Chlorine at C-1 directs coupling to C-3/C-8 positions.

- Catalyst Selection : Bulky ligands (e.g., SPhos) prevent β-hydride elimination in alkyl boronate partners .

Basic: What are the solubility properties of this compound, and how do they affect reaction design?

- High Solubility : In polar aprotic solvents (DMF, DMSO) due to dipole interactions.

- Low Solubility : In water or hexane, requiring phase-transfer catalysts for aqueous reactions .

- Impact on Kinetics : Solvent choice affects reaction rates (e.g., DMF accelerates SNAr vs. toluene) .

Advanced: How can researchers leverage this compound as a precursor for bioactive heterocycles?

- Cyclization Reactions : React with hydrazines to form pyrazolo[3,4-c]isoquinolines, potential kinase inhibitors.

- Functional Group Interconversion : Reduce –CN to –CH₂NH₂ for amine-linked pharmacophores .

- Metal-Mediated Transformations : Use Ru catalysts to access fused polycyclic systems via C–H activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.